
2,3-Bis(acetylsulfanyl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(acetylsulfanyl)butanedioic acid is a chemical compound with the molecular formula C8H10O6S2 It is known for its unique structure, which includes two acetylsulfanyl groups attached to a butanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetylsulfanyl)butanedioic acid typically involves the reaction of ethyl xanthate with 2,3-dibromosuccinic acid. This reaction produces 2,3-diethyl xanthate-1,4-succinic acid, which is then hydrolyzed to yield 2,3-dimercaptosuccinate. The final step involves acidifying the 2,3-dimercaptosuccinate solution to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(acetylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl groups to thiol groups.
Substitution: The acetylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis(acetylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s thiol groups make it useful in studying redox biology and thiol-disulfide exchange reactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties
Mecanismo De Acción
The mechanism of action of 2,3-Bis(acetylsulfanyl)butanedioic acid involves its ability to participate in redox reactions. The acetylsulfanyl groups can undergo oxidation and reduction, making the compound a versatile reagent in redox chemistry. It can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimercaptosuccinic acid: Similar structure but with thiol groups instead of acetylsulfanyl groups.
2,3-Diacetylmercaptobernsteinsaeure: Another derivative with similar functional groups.
Uniqueness
2,3-Bis(acetylsulfanyl)butanedioic acid is unique due to its acetylsulfanyl groups, which provide distinct chemical reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .
Propiedades
Número CAS |
17660-55-8 |
|---|---|
Fórmula molecular |
C8H10O6S2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2,3-bis(acetylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C8H10O6S2/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
IGEPXHZQIGLLRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC(C(C(=O)O)SC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
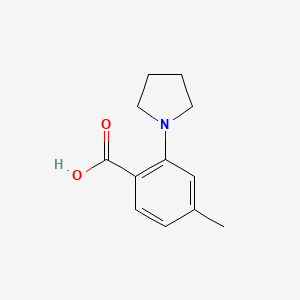
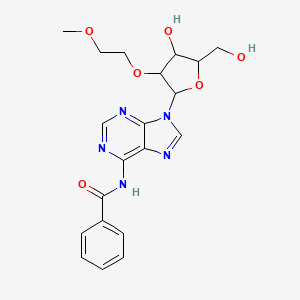
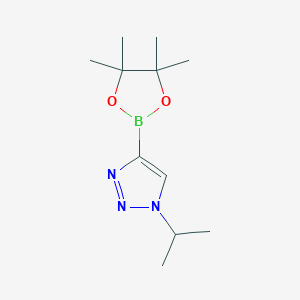
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)

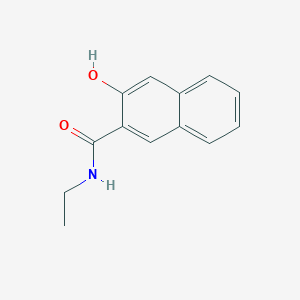
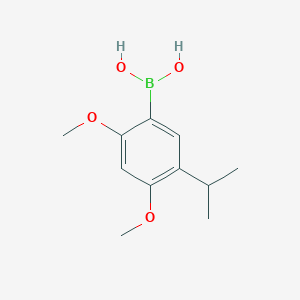
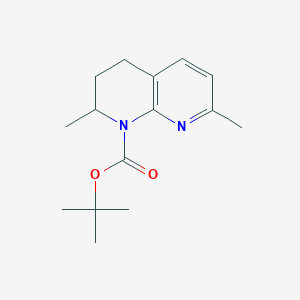
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)


